molecular formula C22H20ClN3O5S B3533300 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Cat. No. B3533300
M. Wt: 473.9 g/mol
InChI Key: FPHYWJMWDUGPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CCG-1423 and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide involves the inhibition of Rho-associated protein kinase (ROCK) activity. ROCK is a key regulator of cell shape and motility and has been implicated in a variety of physiological and pathological processes. Inhibition of ROCK activity by 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects:
2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide in lab experiments include its specificity for ROCK inhibition and its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide. These include further studies on its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and other types of cancer. Additionally, further studies are needed to determine its safety and efficacy in humans and to develop more effective and targeted therapies based on its mechanism of action.

Scientific Research Applications

2-{[N-(5-chloro-2-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O5S/c1-31-20-12-11-15(23)13-19(20)26(32(29,30)16-7-3-2-4-8-16)14-21(27)25-18-10-6-5-9-17(18)22(24)28/h2-13H,14H2,1H3,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHYWJMWDUGPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NC2=CC=CC=C2C(=O)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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